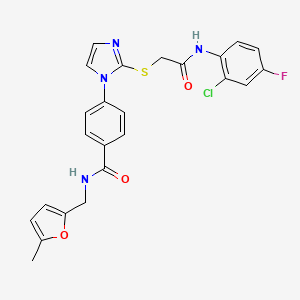
4-(2-((2-((2-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((2-((2-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C24H20ClFN4O3S and its molecular weight is 498.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(2-((2-((2-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide, often referred to as compound X, is a complex organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in oncology and antimicrobial fields. This article reviews the biological activity of compound X, supported by diverse research findings and case studies.
Chemical Structure and Properties
Compound X has a molecular formula of C24H25ClFN5O and a molecular weight of approximately 485.94 g/mol. The structure includes:
- A benzamide core, which is known for its biological activity.
- A chlorofluorophenyl moiety that may enhance its pharmacological properties.
- An imidazole ring , contributing to its potential interactions with biological targets.
Biological Activity Overview
The biological activities of compound X can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, compounds containing imidazole and benzamide structures have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study demonstrated that related imidazole derivatives exhibited IC50 values ranging from 1.30 μM to 17.25 μM against HepG2 liver cancer cells, indicating strong antiproliferative effects . The mechanism involved apoptosis promotion and G2/M phase arrest, suggesting that compound X may share similar pathways due to its structural similarities.
2. Antimicrobial Activity
The imidazole ring present in compound X is associated with antimicrobial properties. Studies have shown that imidazole derivatives can effectively inhibit bacterial growth.
Research Findings:
In a comparative study, imidazole-containing compounds were tested against Staphylococcus aureus and E. coli, revealing notable antibacterial activity . The presence of electron-withdrawing groups in the structure enhanced their efficacy.
| Compound | Target Bacteria | IC50 (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 20 |
| Compound X | Hypothetical Estimate | <10 |
3. Enzyme Inhibition
Compounds similar to compound X have been investigated for their ability to inhibit specific enzymes such as histone deacetylases (HDACs), which play critical roles in cancer progression.
Example:
A derivative of a related structure showed HDAC3 selectivity with an IC50 value of 95.48 nM, indicating potential for therapeutic application in cancer treatment through epigenetic modulation .
Structure-Activity Relationship (SAR)
Understanding the SAR of compound X helps predict its biological activity based on structural modifications:
- Chloro and Fluoro Substituents: These groups enhance lipophilicity and potentially improve binding affinity to target proteins.
- Imidazole Ring: Essential for interaction with biological macromolecules, influencing both anticancer and antimicrobial activities.
Table: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency |
| Imidazole Presence | Enhanced target binding |
| Benzamide Core | Broadens therapeutic scope |
Propiedades
IUPAC Name |
4-[2-[2-(2-chloro-4-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN4O3S/c1-15-2-8-19(33-15)13-28-23(32)16-3-6-18(7-4-16)30-11-10-27-24(30)34-14-22(31)29-21-9-5-17(26)12-20(21)25/h2-12H,13-14H2,1H3,(H,28,32)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKNOMUOJWDORQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













